molecular formula C13H20ClNO2 B6355115 H-DL-Phe-OtBu.HCl CAS No. 75898-47-4

H-DL-Phe-OtBu.HCl

Cat. No.: B6355115
CAS No.: 75898-47-4
M. Wt: 257.75 g/mol
InChI Key: FDMCEXDXULPJPG-UHFFFAOYSA-N
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Description

H-DL-Phe-OtBu.HCl, also known as tert-butyl 2-amino-3-phenylpropanoate hydrochloride, is a derivative of phenylalanine. Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and proteins. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe-OtBu.HCl involves the esterification of phenylalanine with tert-butanol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the use of a catalyst to facilitate the esterification process. The resulting product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

H-DL-Phe-OtBu.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Phe-OtBu.HCl involves its role as a phenylalanine derivative. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: An essential amino acid used in protein synthesis.

    DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine with similar applications.

    N-Acetyl-L-Phenylalanine: A derivative used in peptide synthesis

Uniqueness

H-DL-Phe-OtBu.HCl is unique due to its tert-butyl ester group, which enhances its stability and solubility. This makes it particularly useful in synthetic applications and research studies where stability is crucial .

Biological Activity

H-DL-Phe-OtBu.HCl, or H-DL-Phenylalanine tert-butyl ester hydrochloride, is a derivative of the amino acid phenylalanine. Its unique structure, characterized by a tert-butyl ester group, enhances its lipophilicity and stability, making it a valuable compound in biochemical and pharmaceutical research. This article explores the biological activities associated with this compound, including its applications in peptide synthesis, enzyme studies, and potential therapeutic uses.

  • Molecular Formula : C₁₃H₂₀ClNO₂
  • Molecular Weight : 257.76 g/mol
  • Structure : The tert-butyl group protects the carboxylic acid side chain of phenylalanine, facilitating selective coupling in peptide synthesis.

1. Peptide Synthesis

This compound serves as a protected amino acid building block in peptide synthesis. The tert-butyl group allows for the formation of peptides without interference from the carboxylic acid functionality. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively deprotected to yield the final peptide product after assembly.

Table 1: Comparison of Related Compounds

Compound NameCAS NumberSimilarityUnique Features
H-D-Phenylalanine tert-butyl ester hydrochloride3403-25-61.00D-enantiomer variant with different biological activity
Ethyl L-phenylalaninate hydrochloride3182-93-20.92Ethyl ester form; different solubility characteristics
L-Phenylalanine tert-butyl ester hydrochloride15100-75-11.00Pure L-enantiomer; used extensively in peptide synthesis

The racemic nature of this compound allows researchers to study both D and L forms within biological systems, providing insights into stereochemical effects on biological activity.

2. Enzyme Studies

Research indicates that this compound can be utilized to study enzymes involved in amino acid metabolism. Some enzymes may exhibit specificity towards this protected form of phenylalanine compared to the free amino acid, enabling investigations into enzyme selectivity and activity.

3. Pharmacological Implications

This compound may serve as a precursor for synthesizing novel pharmaceutical compounds. By incorporating the protected phenylalanine moiety into drug candidates, researchers can evaluate how this structural element influences biological activity and drug properties.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings related to this compound:

  • Synthesis of Opioid Peptides : In one study, analogues were synthesized using solid-phase techniques that incorporated this compound as a building block. These peptides were characterized for their binding affinity to opioid receptors, demonstrating that modifications at the phenylalanine position could enhance receptor selectivity and potency .
  • Self-Assembly Mechanisms : Another research effort explored the self-assembly behavior of phenylalanine derivatives, including this compound. The study employed light scattering and Thioflavin T binding assays to monitor aggregation kinetics, revealing insights into how structural variations influence self-assembly processes relevant to conditions like phenylketonuria .
  • Pharmacodynamics : A pharmacodynamic study investigated the effects of this compound on anabolic hormone secretion during exercise, highlighting its potential role in enhancing mental performance under stress-related tasks .

Properties

IUPAC Name

tert-butyl 2-amino-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-75-1
Record name tert-Butyl 3-phenyl-L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15100-75-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96688
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 3-phenyl-L-alaninate hydrochloride
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